1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one
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Overview
Description
1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. For instance, 1-phenylpiperidine can be treated with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours . This method allows for the formation of pyrrolidin-2-ones through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound is used in the study of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, compounds with a pyrrolidin-2-one scaffold have been shown to bind to prolyl-tRNA synthetase, inhibiting its activity and leading to the death of certain parasites . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolidin-2,5-diones: These compounds have a similar core structure but differ in their functional groups and biological activities.
Prolinol derivatives: These compounds are structurally related and have been studied for their biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-(1-benzylsulfonylpiperidin-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-7-4-10-18(16)15-8-11-17(12-9-15)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEXXQSNBQQNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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